N-n-Butylaminoathanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-n-Butylaminoathanol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

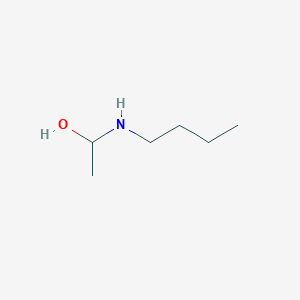

N-n-Butylaminoethanol is characterized by the following chemical structure:

- Chemical Formula : C6H15NO

- IUPAC Name : 2-(butylamino)ethanol

This compound features a butyl group attached to an amino group, making it a secondary amine with hydroxyl functionality. Its unique structure allows for diverse interactions in various chemical environments.

Carbon Dioxide Capture

N-n-Butylaminoethanol has been studied for its potential in carbon dioxide (CO₂) capture technologies. Research indicates that secondary alkanolamines like N-n-butylaminoethanol can effectively absorb CO₂ from industrial emissions. A study highlighted its kinetics in removing CO₂ from aqueous solutions, demonstrating its applicability as a solvent in post-combustion carbon capture processes .

| Amine Type | Absorption Rate | Application |

|---|---|---|

| N-n-Butylaminoethanol | High | CO₂ capture from flue gas |

| N-propylmonoethanolamine | Moderate | Alternative solvent for CO₂ absorption |

Polymer Curing Agents

N-n-Butylaminoethanol is utilized as a curing agent in polymer chemistry. It facilitates the crosslinking of polymers containing carboxy or anhydride groups, enhancing the mechanical properties of the final product. For instance, one patent describes the use of this compound in curing an oligomeric blend, resulting in improved viscosity and stability .

| Polymer Composition | Curing Agent | Resulting Properties |

|---|---|---|

| EA/MMA/MAA | N-n-Butylaminoethanol | Enhanced mechanical strength |

| BMA/MAA | N-n-Butylaminoethanol | Improved thermal stability |

Pharmaceutical Applications

Research has indicated that N-n-butylaminoethanol may have potential therapeutic applications. Its derivatives are being explored for their inhibitory effects on enzymes related to neurodegenerative diseases and depression. A study synthesized various compounds based on this amine and tested them for their activity against monoamine oxidase and cholinesterase, showing promising results for future drug development .

Corrosion Inhibition

In the oil and gas industry, N-n-butylaminoethanol serves as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps mitigate corrosion caused by acidic environments, thus extending equipment lifespan and reducing maintenance costs .

Coating Formulations

N-n-butylaminoethanol is also employed in coating products where it acts as a stabilizer and enhances adhesion properties. Its application in laboratory chemicals further underscores its versatility in various formulations .

Case Study 1: CO₂ Absorption Efficiency

A comparative study analyzed the efficiency of N-n-butylaminoethanol against other amines in capturing CO₂ from simulated flue gas streams. Results showed that it outperformed several alternatives due to its higher absorption capacity and faster reaction kinetics.

Case Study 2: Polymer Curing Performance

In an industrial setting, the use of N-n-butylaminoethanol as a curing agent was implemented in producing automotive coatings. The resulting coatings exhibited superior hardness and resistance to environmental factors compared to those cured with traditional agents.

Propiedades

Número CAS |

352707-77-8 |

|---|---|

Fórmula molecular |

C6H15NO |

Peso molecular |

117.19 g/mol |

Nombre IUPAC |

1-(butylamino)ethanol |

InChI |

InChI=1S/C6H15NO/c1-3-4-5-7-6(2)8/h6-8H,3-5H2,1-2H3 |

Clave InChI |

ZUYWFUUNQDJUKG-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.